CYP11B1 Inhibition Potency: Direct Comparison to Established Inhibitors
1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile inhibits human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 4.5 nM in a cellular assay using V79MZ cells and [3H]-11-deoxycorticosterone as substrate [1]. In cross-study comparison, this potency is superior to the selective CYP11B1 inhibitor compound 23 (IC50 = 42 nM) [2] and approximately 2-fold more potent than the orally active CYP11B1 inhibitor CYP11B1-IN-2 (compound 7aa, IC50 = 9 nM) . This quantitative advantage positions the compound as one of the most potent aryl cyclopropanecarbonitrile-based CYP11B1 inhibitors reported to date.
| Evidence Dimension | Inhibition of human CYP11B1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 4.5 nM |
| Comparator Or Baseline | CYP11B1-IN-2 (compound 7aa): IC50 = 9 nM; Compound 23: IC50 = 42 nM |
| Quantified Difference | 2-fold more potent than CYP11B1-IN-2; 9.3-fold more potent than compound 23 |
| Conditions | Human V79MZ cells; [3H]-11-deoxycorticosterone substrate; 1-hour pre-incubation |
Why This Matters
Higher potency at the target enzyme translates to lower required concentrations in experimental systems, reducing potential off-target effects and enabling more precise mechanistic studies of cortisol biosynthesis.
- [1] BindingDB. Entry BDBM50062549 (CHEMBL3397607). Affinity data for Cytochrome P450 11B1, mitochondrial. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50062549. View Source
- [2] Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases. Scilit. URL: https://www.scilit.net/publications/optimization-of-the-first-selective-steroid-11-hydroxylase-cyp11b1-inhibitors-for-the-treatment-of-cortisol-dependent-diseases. View Source
